molecular formula C23H26N4OS B2726140 2-(3-(3,4-dihydro-1H-carbazol-9(2H)-yl)propanoyl)-N-(p-tolyl)hydrazinecarbothioamide CAS No. 890643-57-9

2-(3-(3,4-dihydro-1H-carbazol-9(2H)-yl)propanoyl)-N-(p-tolyl)hydrazinecarbothioamide

Cat. No. B2726140
CAS RN: 890643-57-9
M. Wt: 406.55
InChI Key: TXIFQMFEWOSNDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(3,4-dihydro-1H-carbazol-9(2H)-yl)propanoyl)-N-(p-tolyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C23H26N4OS and its molecular weight is 406.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The scientific applications of 2-(3-(3,4-dihydro-1H-carbazol-9(2H)-yl)propanoyl)-N-(p-tolyl)hydrazinecarbothioamide span across various fields, including organic synthesis, pharmacology, and materials science. One foundational aspect of its application is in the synthesis of novel chemical compounds. For instance, Darehkordi and Ghazi (2013) demonstrated the synthesis of hydrazine, carbothioamide derivatives, and their potential as monomers for dendrimer synthesis, showcasing the compound's utility in creating complex molecular structures Darehkordi & Ghazi, 2013.

Anticonvulsant Agents

In pharmacological research, compounds derived from this compound have been explored for their anticonvulsant properties. A study by Archana and Chaudhary (2020) synthesized novel triazolyl/oxadiazolyl/thiadiazolyl-carbazoles, assessing their efficacy as anticonvulsant agents. Their findings suggest the potential of these derivatives in developing new medications for epilepsy treatment Archana & Chaudhary, 2020.

Antimicrobial and Antioxidant Activities

Further extending its utility, derivatives of this compound have been evaluated for their antimicrobial and antioxidant activities. Abdel-Wahab et al. (2017) synthesized novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives, demonstrating good antimicrobial activities against various microorganisms, which underscores the compound's role in developing new antibacterial agents Abdel-Wahab et al., 2017.

properties

IUPAC Name

1-(4-methylphenyl)-3-[3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanoylamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4OS/c1-16-10-12-17(13-11-16)24-23(29)26-25-22(28)14-15-27-20-8-4-2-6-18(20)19-7-3-5-9-21(19)27/h2,4,6,8,10-13H,3,5,7,9,14-15H2,1H3,(H,25,28)(H2,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIFQMFEWOSNDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NNC(=O)CCN2C3=C(CCCC3)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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